molecular formula C11H12N6O2 B14264447 5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole CAS No. 176794-25-5

5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole

Cat. No.: B14264447
CAS No.: 176794-25-5
M. Wt: 260.25 g/mol
InChI Key: XSIBAZCNHSPJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrophenyl group and a dimethyltriazene moiety, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole typically involves the reaction of 4-nitroaniline with 3,3-dimethyl-1-triazene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and dimethyltriazene moieties play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroimidazole: Similar in structure but lacks the dimethyltriazene moiety.

    3,3-Dimethyl-1-triazene: Contains the triazene group but lacks the imidazole ring.

    2-Nitrophenylimidazole: Similar nitrophenyl group but different substitution pattern.

Uniqueness

5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole is unique due to the combination of the nitrophenyl and dimethyltriazene groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

176794-25-5

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

N-[[4-(1H-imidazol-5-yl)-2-nitrophenyl]diazenyl]-N-methylmethanamine

InChI

InChI=1S/C11H12N6O2/c1-16(2)15-14-9-4-3-8(5-11(9)17(18)19)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13)

InChI Key

XSIBAZCNHSPJNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.